molecular formula C24H20FN3O B5518663 3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5518663
M. Wt: 385.4 g/mol
InChI Key: OWVQFWZYKUIPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C24H20FN3O and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.15904043 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various methods for synthesizing derivatives of dibenzo[b,e][1,4]diazepin-1-one, highlighting the chemical versatility and potential for creating compounds with specific properties. The synthesis often involves the dehydrative cyclization of acylaminoanilino precursors or the reaction between diamines and benzoic acids. For example, Matsuo et al. (1985) and Beccalli et al. (2005) described methods for synthesizing 11-substituted dibenzo[b,e][1,4]diazepin-1-ones, showing the adaptability of these compounds for further chemical modifications (Matsuo et al., 1985); (Beccalli et al., 2005).

Potential Therapeutic Effects

Several studies have explored the therapeutic potential of dibenzo[b,e][1,4]diazepin-1-one derivatives. While specific studies on 3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are limited, related compounds have been examined for their pharmacological effects. For instance, compounds with the dibenzo[b,e][1,4]diazepin-1-one skeleton have been evaluated for anxiolytic, anticonvulsant, and sedative-hypnotic activities. Khoramjouy et al. (2021) synthesized and evaluated 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands, indicating the potential of related structures for neurological disorder treatments (Khoramjouy et al., 2021).

Corrosion Inhibition

Apart from pharmacological applications, derivatives of dibenzo[b,e][1,4]diazepin-1-one have been investigated for their potential as corrosion inhibitors. Laabaissi et al. (2021) reported the synthesis of benzodiazepine derivatives and their evaluation as corrosion inhibitors for mild steel in acidic media. This highlights the diverse applications of these compounds beyond pharmacology, extending to industrial uses (Laabaissi et al., 2021).

Properties

IUPAC Name

9-(4-fluorophenyl)-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O/c25-18-9-7-15(8-10-18)17-12-21-23(22(29)13-17)24(16-4-3-11-26-14-16)28-20-6-2-1-5-19(20)27-21/h1-11,14,17,24,27-28H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVQFWZYKUIPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CN=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.